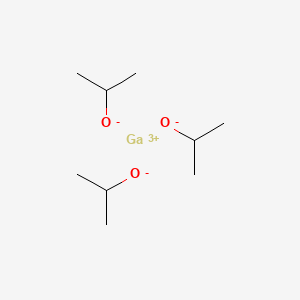
Gallium (III) isopropoxide
概要
説明
Gallium (III) isopropoxide, also known as gallium tri(2-propanolate), is a chemical compound with the molecular formula C₉H₂₁GaO₃. It is a gallium alkoxide, where gallium is coordinated with three isopropoxide groups. This compound is of significant interest due to its applications in various fields, including materials science, catalysis, and organic synthesis.
作用機序
Target of Action
Gallium (III) isopropoxide has been found to target RNA polymerase , specifically the subunits RpoB and RpoC, in Pseudomonas aeruginosa . RNA polymerase is an essential enzyme for RNA synthesis, playing a crucial role in the transcription process of protein synthesis.
Mode of Action
The compound interacts with its targets by binding to the RNA polymerase, which results in the suppression of RNA synthesis . This interaction leads to reduced metabolic rates and energy utilization within the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RNA synthesis pathway . By targeting and inhibiting RNA polymerase, the compound disrupts this pathway, leading to downstream effects such as reduced metabolic rates and energy utilization .
Pharmacokinetics
Gallium complexes have shown activity against a variety of pathogens, including eskape pathogens, mycobacteria, emerging viruses, and fungi . The pharmacokinetics of these complexes, including absorption, distribution, metabolism, and excretion (ADME), as well as their impact on bioavailability, are areas of ongoing research .
Result of Action
The primary result of this compound’s action is the inhibition of RNA synthesis . This leads to reduced metabolic rates and energy utilization within the cell, effectively suppressing the growth and proliferation of the bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of acetate has been shown to enhance the antimicrobial activity of Gallium (III), evidenced by the inhibited growth of persister cells and attenuated bacterial virulence . More research is needed to fully understand how other environmental factors might influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
Gallium (III) isopropoxide is known to participate in various biochemical reactions. It can act as a catalyst in the conversion of aldehydes to esters and ketones to secondary alcohols
Cellular Effects
Gallium compounds have been shown to disrupt bacterial iron metabolism, suggesting that this compound may have similar effects
Molecular Mechanism
It is known to act as a catalyst in certain chemical reactions
準備方法
Synthetic Routes and Reaction Conditions: Gallium (III) isopropoxide can be synthesized through several methods:
Anodic Dissolution: This method involves the anodic dissolution of gallium metal in isopropanol in the presence of a supporting electrolyte such as tetrabutylammonium bromide.
Exchange Reaction: Another common method is the exchange reaction between gallium trichloride and sodium isopropoxide.
Industrial Production Methods: Industrial production of this compound often involves large-scale anodic dissolution or exchange reactions. The choice of method depends on the desired purity and application of the final product.
化学反応の分析
Types of Reactions: Gallium (III) isopropoxide undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form gallium hydroxide and isopropanol.
Alcoholysis: It reacts with other alcohols to form different gallium alkoxides.
Coordination Reactions: this compound can form coordination complexes with various ligands, such as acetylacetone and ethyl acetoacetate.
Common Reagents and Conditions:
Water: For hydrolysis reactions.
Alcohols: For alcoholysis reactions.
Ligands: For coordination reactions.
Major Products:
Gallium Hydroxide: Formed during hydrolysis.
Different Gallium Alkoxides: Formed during alcoholysis.
Coordination Complexes: Formed during coordination reactions with ligands.
科学的研究の応用
Gallium (III) isopropoxide has numerous applications in scientific research:
類似化合物との比較
- Gallium (III) ethoxide
- Gallium (III) methoxide
- Gallium (III) butoxide
Comparison: Gallium (III) isopropoxide is unique due to its specific coordination environment and reactivity. Compared to gallium (III) ethoxide and gallium (III) methoxide, it has bulkier isopropoxide groups, which can influence its solubility and reactivity in organic solvents. Additionally, its ability to form stable coordination complexes with various ligands makes it a versatile reagent in organic synthesis .
特性
CAS番号 |
4452-61-3 |
|---|---|
分子式 |
C3H8GaO |
分子量 |
129.82 g/mol |
IUPAC名 |
gallium;propan-2-olate |
InChI |
InChI=1S/C3H8O.Ga/c1-3(2)4;/h3-4H,1-2H3; |
InChIキー |
JTPVILBGRKEEOP-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ga+3] |
正規SMILES |
CC(C)O.[Ga] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
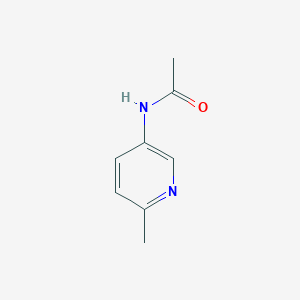
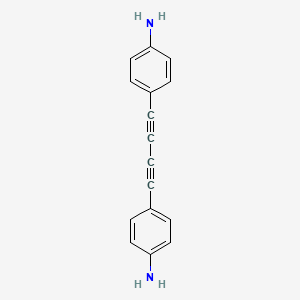

![3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3069286.png)


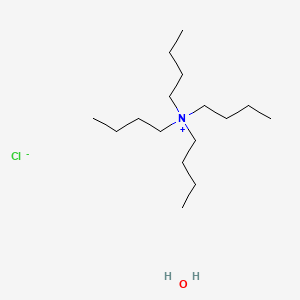
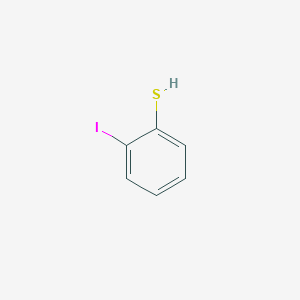




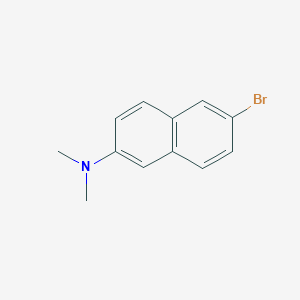
![(1S,3S,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,31S,33R)-5,10,15,20,25,30,35-heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B3069353.png)
